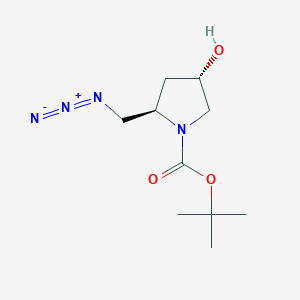
5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole is a heterocyclic compound that features both pyrrole and pyrazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole typically involves the reaction of 2,5-dimethylpyrrole with appropriate pyrazole derivatives. One common method includes the use of 2,5-dimethoxytetrahydrofuran and bismuth nitrate pentahydrate as a catalyst . The reaction conditions often involve ultrasonic exposure to enhance the yield and efficiency of the synthesis.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the pyrrole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyrrole or pyrazole rings.
Aplicaciones Científicas De Investigación
5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a therapeutic agent due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as dihydrofolate reductase and enoyl ACP reductase . These interactions disrupt essential biological pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole
- 3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylisoxazole
- 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(1H-indol-3-ylmethylene)benzohydrazide
Uniqueness
5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole is unique due to the combination of pyrrole and pyrazole rings, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H13N3 |
|---|---|
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
3-(2,5-dimethylpyrrol-1-yl)-5-methyl-1H-pyrazole |
InChI |
InChI=1S/C10H13N3/c1-7-6-10(12-11-7)13-8(2)4-5-9(13)3/h4-6H,1-3H3,(H,11,12) |
Clave InChI |
XLQDIFAXBIEJCB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(N1C2=NNC(=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9H-fluoren-9-ylmethyl N-[(2S)-4-hydroxybutan-2-yl]carbamate](/img/structure/B13459250.png)
![6-Aminothieno[3,2-b]pyridin-7-ol](/img/structure/B13459257.png)
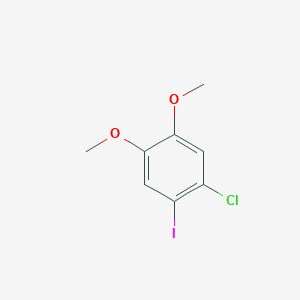
![Methyl imidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13459276.png)

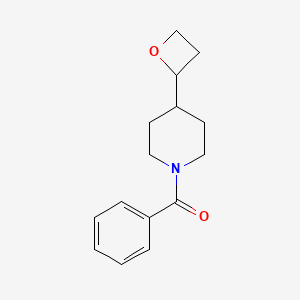
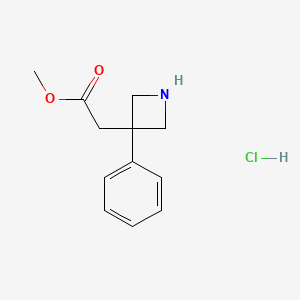
![Thieno[3,2-b]pyridine-6,7-diamine](/img/structure/B13459313.png)

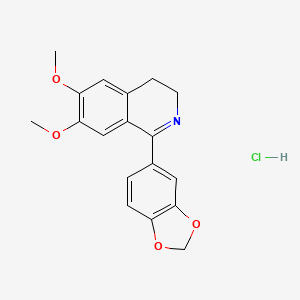

![Tert-butyl 1-(hydroxymethyl)-5-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13459328.png)
